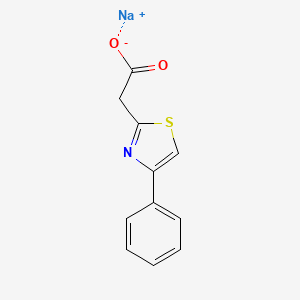
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTMU belongs to the class of tetrazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors represent a significant area of research due to the critical role of urea monitoring in medical diagnostics and environmental applications. Urea, as an end product of nitrogen metabolism, when present in excessive concentrations, can lead to various health issues such as renal failure and liver diseases. Recent advances in biosensors for detecting urea concentrations involve using enzyme urease as a bioreceptor element. Various materials, including nanoparticles and conducting polymers, have been explored for enzyme immobilization, aiming to enhance the sensitivity and stability of urea biosensors (Botewad et al., 2021).
Agricultural Applications
Urea-based fertilizers are widely used in agriculture due to their high nitrogen content. However, their efficiency is often compromised by volatilization and leaching. Slow-release fertilizers, such as ureaform, have been developed to address these issues. Ureaform is a condensation product of urea and formaldehyde, offering controlled nitrogen release to crops, which leads to improved fertility management and reduced environmental pollution (Alexander & Helm, 1990).
Urease Inhibitors in Medical Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although acetohydroxamic acid is the only clinically used urease inhibitor, its adverse effects highlight the need for exploring alternative compounds. The search for effective urease inhibitors has included various chemical classes, suggesting a broad interest in developing safer and more effective treatments (Kosikowska & Berlicki, 2011).
Environmental and Energy Applications
The exploration of urea as a hydrogen carrier for fuel cells presents an innovative approach to sustainable energy. Urea's abundance, low cost, and non-toxic properties make it an attractive candidate for hydrogen production and storage. Its application could significantly contribute to reducing greenhouse gas emissions and promoting renewable energy sources (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-8-6-13(7-9-14)23-16(20-21-22-23)11-18-17(24)19-12-4-3-5-15(10-12)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGRNMVUMVFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2923137.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)


![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)


![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
